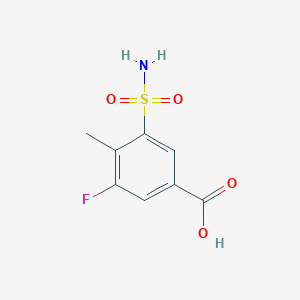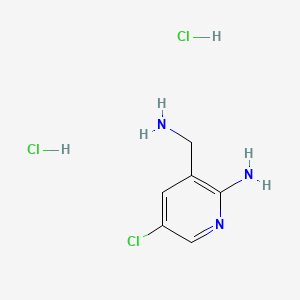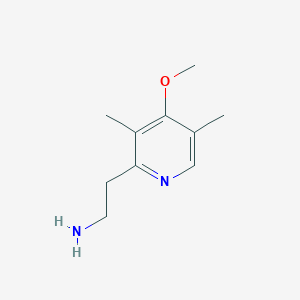![molecular formula C8H12FNO2 B13514477 5-Fluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B13514477.png)
5-Fluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid is a bicyclic compound that contains a fluorine atom and a nitrogen atom within its structure.
Métodos De Preparación
The synthesis of 5-Fluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the enantioselective construction of the azabicyclo scaffold, which is a key step in the synthesis of tropane alkaloids . This process typically involves the use of catalytic asymmetric reactions to achieve the desired stereochemistry. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
5-Fluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions may involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological targets. In medicine, it could be explored for its potential therapeutic properties, particularly in the development of drugs targeting the central nervous system. Additionally, it has applications in the pharmaceutical industry as an intermediate in the synthesis of active pharmaceutical ingredients .
Mecanismo De Acción
The mechanism of action of 5-Fluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound may enhance its binding affinity to certain receptors or enzymes, leading to its biological effects. The nitrogen atom within the bicyclic structure may also play a role in its activity by participating in hydrogen bonding or other interactions with biological molecules .
Comparación Con Compuestos Similares
5-Fluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid can be compared with other similar compounds, such as 8-azabicyclo[3.2.1]octane derivatives. These compounds share a similar bicyclic structure but may differ in their substituents and functional groups. The presence of the fluorine atom in this compound makes it unique and may confer distinct properties compared to other azabicyclo compounds .
Propiedades
Fórmula molecular |
C8H12FNO2 |
|---|---|
Peso molecular |
173.18 g/mol |
Nombre IUPAC |
5-fluoro-3-azabicyclo[3.2.1]octane-1-carboxylic acid |
InChI |
InChI=1S/C8H12FNO2/c9-8-2-1-7(3-8,6(11)12)4-10-5-8/h10H,1-5H2,(H,11,12) |
Clave InChI |
IUSINGCHCOEVEB-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CC1(CNC2)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-amino-3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propanoate dihydrochloride](/img/structure/B13514395.png)
![3-{Spiro[3.3]heptan-1-yl}aniline hydrochloride](/img/structure/B13514399.png)




![1-Oxa-8-azaspiro[4.5]dec-2-en-4-onehydrochloride](/img/structure/B13514449.png)
![Ethyl 3-(benzo[d]thiazol-2-ylamino)propanoate](/img/structure/B13514462.png)



![tert-butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate](/img/structure/B13514476.png)
![rac-methyl (1R,4S,5R)-4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13514481.png)
![[1-(Trifluoromethyl)cyclopentyl]methanesulfonamide](/img/structure/B13514489.png)
